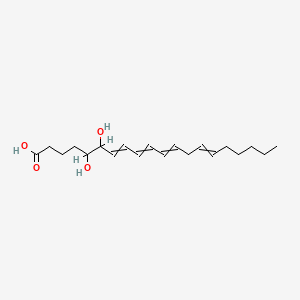

5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid is a leukotriene compound characterized by its double bonds at the 7, 9, 11, and 14 positions and hydroxy substituents at the 5 and 6 positions . This compound is part of the eicosanoid family, which plays a crucial role in various biological processes, including inflammation and immune responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid typically involves the hydroxylation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases or cytochrome P450 . The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for the hydroxylation of arachidonic acid . These methods are advantageous due to their efficiency and scalability.

Analyse Des Réactions Chimiques

Kinetic Parameters of Enzymatic Hydrolysis

Reaction kinetics for 5S,6R-DiHETE synthesis vary by enzyme source:

| Enzyme Source | Substrate | Kₘ (μM) | Vₘₐₓ (nmol·mg⁻¹·min⁻¹) |

|---|---|---|---|

| Mouse liver cEH | LTA₄ | 5 | 550 |

| Human liver cEH | LTA₄ | 8 | Not reported |

Human cEH exhibits a slightly higher Kₘ, indicating lower substrate affinity compared to murine enzymes .

Metabolic Conversion to Oxo- and Carboxy Derivatives

5S,6R-DiHETE undergoes further oxidation via 15-hydroxyeicosanoid dehydrogenase (15-HEDH) and related enzymes:

5S 6R DiHETE15 HEDH15 oxo 5S 6R dihydroxy 7E 9E 11Z 13E eicosatetraenoic acid

-

Product : 15-oxo-lipoxin A₄ (15-oxo-LXA₄), a resolvin analog with anti-inflammatory properties .

-

Key structural features : The 15-oxo group and retained (5S,6R) dihydroxy configuration .

Interaction with Lipoxygenases (LOXs)

While not a direct substrate, 5S,6R-DiHETE influences LOX-mediated pathways:

-

Inhibition of 5-LOX : Reduces 12-HETE and 15-HETE production by competing with arachidonic acid .

-

Modulation of 15-LOX-1 : Enhances biosynthesis of pro-resolving mediators (e.g., lipoxins) when co-administered with PUFA substrates .

Stability and Non-Enzymatic Reactions

-

Autooxidation : The conjugated tetraene system renders 5S,6R-DiHETE susceptible to radical-mediated degradation, forming 5-oxo-ETE derivatives under oxidative stress .

-

pH sensitivity : Degrades rapidly in acidic conditions (pH < 5), yielding undefined polymeric products .

Analytical Characterization Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 336.47 g/mol | High-res MS |

| Retention time (HPLC) | 9.0 min | C18 reverse-phase |

| UV λₘₐₓ | 270 nm (conjugated dienes) | Spectrophotometry |

This compound’s reactivity is central to its role in resolving inflammation, with its enzymatic synthesis and oxidative metabolism tightly regulated. Further studies are needed to elucidate its interactions with cytochrome P450 isoforms and non-enzymatic transformation pathways.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

5S,6R-DiHETE has been studied for its anti-inflammatory effects. It acts as a potent inhibitor of leukocyte recruitment and activation. Research has demonstrated that this compound can modulate inflammatory responses by influencing the production of pro-inflammatory cytokines and chemokines.

Case Study: Inhibition of Neutrophil Migration

A study examined the effects of 5S,6R-DiHETE on neutrophil migration in response to inflammatory stimuli. The results indicated that treatment with this compound significantly reduced neutrophil infiltration in murine models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and asthma .

Role in Lipid Mediator Pathways

5S,6R-DiHETE is involved in lipid mediator pathways, particularly in the biosynthesis of specialized pro-resolving mediators (SPMs). These mediators are crucial for resolving inflammation and promoting tissue repair.

Data Table: Comparison of Lipid Mediators

| Compound | Role | Source |

|---|---|---|

| 5S,6R-DiHETE | Pro-resolving mediator | Derived from arachidonic acid |

| Lipoxin A4 | Anti-inflammatory | Arachidonic acid metabolism |

| Resolvin D1 | Promotes resolution | Eicosapentaenoic acid metabolism |

Research indicates that 5S,6R-DiHETE enhances the conversion of arachidonic acid into pro-resolving mediators, thereby playing a significant role in the resolution phase of inflammation .

Cardiovascular Health

Emerging studies suggest that 5S,6R-DiHETE may have beneficial effects on cardiovascular health. Its ability to regulate vascular tone and reduce oxidative stress contributes to improved endothelial function.

Case Study: Vascular Function Improvement

In vitro studies have shown that 5S,6R-DiHETE can enhance endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide production. This effect is associated with vasodilation and improved blood flow in animal models .

Neuroprotective Effects

The neuroprotective properties of 5S,6R-DiHETE are being investigated in the context of neurodegenerative diseases. Its ability to modulate neuroinflammation suggests potential applications in conditions such as Alzheimer’s disease.

Research Findings

A recent study demonstrated that administration of 5S,6R-DiHETE reduced markers of neuroinflammation and apoptosis in neuronal cell cultures exposed to toxic stimuli. This suggests a protective role against neurodegeneration .

Mécanisme D'action

The mechanism of action of 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of signaling pathways that regulate inflammation and immune responses . The compound targets enzymes like lipoxygenases and cyclooxygenases, which are involved in the metabolism of arachidonic acid .

Comparaison Avec Des Composés Similaires

Similar Compounds

Arachidonic Acid: A precursor to 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid, involved in similar biological processes.

5-Oxo-eicosatetraenoic Acid: Another eicosanoid with potent inflammatory properties.

Leukotriene B4: A related leukotriene with significant roles in inflammation and immune responses.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other eicosanoids . Its dual hydroxy groups at the 5 and 6 positions make it a valuable compound for studying hydroxylation mechanisms and developing targeted therapies .

Activité Biologique

Introduction

5S,6R-Dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid (commonly referred to as DiHETE) is a polyunsaturated fatty acid derived from arachidonic acid. It is notable for its role in inflammatory processes and resolution pathways in the body. This article explores the biological activities associated with DiHETE, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C20H32O4

- Molecular Weight: 336.47 g/mol

- CAS Number: 82948-88-7

- Structure: DiHETE features multiple hydroxyl groups and double bonds that contribute to its reactivity and biological function.

Biological Activities

1. Anti-inflammatory Effects

DiHETE is recognized for its anti-inflammatory properties. It acts as a specialized pro-resolving mediator (SPM), promoting the resolution of inflammation rather than merely inhibiting it. Research indicates that:

- Mechanism: DiHETE modulates leukocyte recruitment and promotes macrophage apoptosis to clear inflammatory debris .

- Case Study: In a study involving human neutrophils, the conversion of 15-HEPE to DiHETE was observed, which subsequently enhanced the resolution of inflammation through increased macrophage activity .

2. Role in Immune Response

DiHETE plays a significant role in regulating immune responses:

- Cytokine Modulation: It influences the production of cytokines like IL-10 and TGF-beta, which are crucial for anti-inflammatory signaling pathways.

- Case Study: A clinical trial showed that administration of omega-3 fatty acids led to increased levels of DiHETE in plasma, correlating with reduced markers of systemic inflammation .

3. Cardiovascular Health

Emerging evidence suggests that DiHETE may have protective effects on cardiovascular health:

- Mechanism: By reducing oxidative stress and improving endothelial function, DiHETE may help prevent atherosclerosis.

- Research Findings: Studies have demonstrated that SPMs like DiHETE can enhance vasodilation and reduce platelet aggregation .

Table 1: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Modulates leukocyte recruitment | |

| Immune response regulation | Influences cytokine production | |

| Cardiovascular protection | Reduces oxidative stress |

Potential Therapeutic Applications

Given its biological activities, DiHETE has potential therapeutic applications:

- Chronic Inflammatory Diseases: Its ability to resolve inflammation positions it as a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

- Cardiovascular Disease Prevention: By mitigating inflammation and oxidative stress, DiHETE may serve as a preventive agent against heart disease.

Propriétés

IUPAC Name |

5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZBUUTTYHTDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.